2-(Methyl-d3)-aniline
Overview
Description
“2-(Methyl-d3)-aniline” seems to be a deuterated compound. Deuterated compounds are analogs of a compound where the hydrogen atoms (‘H’) have been replaced with deuterium (‘D’). Deuterium is an isotope of hydrogen which contains one proton and one neutron .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, deuterated compounds are generally synthesized through isotopic exchange reactions, where a compound is reacted with a deuterating agent .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of aniline, with a methyl group attached to the second carbon of the benzene ring. The three hydrogen atoms of the methyl group would be replaced by deuterium .Chemical Reactions Analysis
The chemical reactions involving “this compound” would be expected to be similar to those of aniline and other aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of aniline and other aromatic amines .Safety and Hazards
Properties
IUPAC Name |
2-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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